(2-Methyl-2H-indazol-6-yl)methanol
Description
Significance of Indazole as a Privileged Scaffold in Drug Discovery
The indazole nucleus is considered a privileged scaffold due to its ability to interact with a wide array of biological targets, including enzymes and receptors. nih.govontosight.ai This versatility stems from its aromatic nature, the presence of two nitrogen atoms capable of hydrogen bonding, and the potential for substitution at various positions on the bicyclic ring system. These features allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The structural resemblance of indazole to purines, fundamental components of DNA and RNA, further enhances its potential for biological activity.
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.goveurekaselect.com Several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agents Axitinib and Pazopanib, feature the indazole moiety, underscoring its clinical significance. pnrjournal.com
Historical Context of Indazole Derivatives in Pharmaceutical Development
The exploration of indazole derivatives in medicinal chemistry has a rich history. One of the earliest and most well-known examples is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, first synthesized in the 1960s. wikipedia.org This early success spurred further investigation into the therapeutic potential of this heterocyclic system. Over the decades, systematic research has led to the discovery of numerous indazole-based compounds with diverse therapeutic applications, solidifying the scaffold's importance in drug development. researchgate.netnih.gov
Overview of Current Research Trajectories for Indazole-Based Compounds
Current research on indazole-based compounds is highly active and multifaceted. A major focus lies in the development of kinase inhibitors for cancer therapy. nih.govrsc.org Many indazole derivatives have been designed to target specific protein kinases that are overactive in various cancers. rsc.org Another significant area of investigation is the development of agents for neurodegenerative diseases, where indazole-based compounds are being explored for their potential to modulate key pathological processes. eurekaselect.comnih.gov
Furthermore, researchers are continuously developing novel synthetic methodologies to access a wider diversity of indazole derivatives. researchgate.netorganic-chemistry.org This includes the development of more efficient and environmentally friendly "green" synthesis approaches. researchgate.net The ongoing exploration of the chemical space around the indazole scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases. pnrjournal.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylindazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICROYDHYTAEOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303434 | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-53-1 | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 2 Methyl 2h Indazol 6 Yl Methanol
(2-Methyl-2H-indazol-6-yl)methanol is a white solid at room temperature. Its chemical structure consists of a 2H-indazole core with a methyl group attached to the nitrogen atom at position 2 and a methanol (B129727) group at position 6.
Table 1:
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1159511-53-1 aobchem.com |
| Appearance | White Solid |
| SMILES | CN1N=C2C=C(CO)C=CC2=C1 |
| InChI Key | ICROYDHYTAEOHS-UHFFFAOYSA-N uni.lu |
Spectroscopic Data of 2 Methyl 2h Indazol 6 Yl Methanol
Table 2: Predicted Spectroscopic Data for (2-Methyl-2H-indazol-6-yl)methanol
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (Proton NMR) | Expected signals for the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, and the aromatic protons on the indazole ring. |
| ¹³C NMR (Carbon NMR) | Expected signals for the methyl carbon, the methylene carbon, and the aromatic and heterocyclic carbons of the indazole core. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 163.08660. uni.lu |
Synthesis and Characterization of 2 Methyl 2h Indazol 6 Yl Methanol
The synthesis of (2-Methyl-2H-indazol-6-yl)methanol typically involves a multi-step process starting from a commercially available indazole derivative. A common strategy is the reduction of a corresponding carboxylic acid or ester at the 6-position of the 2-methyl-2H-indazole ring system.
For instance, a plausible synthetic route could involve the N-methylation of 6-nitro-1H-indazole to yield a mixture of N1 and N2 methylated isomers, followed by separation to isolate the desired 2-methyl-6-nitro-2H-indazole. researchgate.net Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, could introduce the hydroxyl group, which could then be followed by a final reduction step if starting from a carboxylated intermediate. Alternatively, as demonstrated in the synthesis of related compounds, a protected aldehyde at the 6-position can be reduced to the corresponding alcohol. hanyang.ac.kr
Characterization of the synthesized this compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and Infrared (IR) spectroscopy to confirm the molecular structure and purity of the compound.
Computational and in Silico Approaches in Indazole Research
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential drug candidates.
While direct molecular docking studies for (2-Methyl-2H-indazol-6-yl)methanol were not identified in a review of current literature, extensive docking analyses have been performed on Pazopanib, which shares the 2-methyl-indazole scaffold. These studies shed light on how this class of compounds interacts with key biological targets, particularly receptor tyrosine kinases involved in angiogenesis and cancer progression.
Research on Pazopanib's interaction with Vascular Endothelial Growth Factor Receptors (VEGFRs) has shown strong binding affinities. istanbul.edu.tristanbul.edu.tr Molecular docking simulations revealed that Pazopanib fits effectively into the active sites of VEGFR1 and VEGFR2, which are crucial mediators of angiogenesis. istanbul.edu.tristanbul.edu.tr The binding affinity, a measure of the strength of the interaction, is a key parameter in drug design. istanbul.edu.tr For Pazopanib, these values indicate a potent inhibitory potential. istanbul.edu.tristanbul.edu.tr Similar studies have explored the interaction of Pazopanib with other targets, such as the Acetylcholinesterase (AchE) enzyme, suggesting its potential application in neurodegenerative diseases. nih.gov In these simulations, Pazopanib was observed to fit well within the binding pocket of AchE, forming hydrophobic contacts with key amino acid residues. nih.gov
The effectiveness of other indazole derivatives has also been assessed against various cancer-related proteins. For instance, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-associated protein (PDB: 6FEW), identifying several compounds with high binding energies, suggesting their potential as therapeutic agents. nih.gov
Table 1: Molecular Docking Results for Pazopanib with Cancer-Related Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| VEGFR1 | 3HNG | -8.6 | istanbul.edu.tristanbul.edu.tr |
| VEGFR2 | 3VHE | -9.9 | istanbul.edu.tristanbul.edu.tr |
| Acetylcholinesterase (AchE) | Not Specified | Sub-micromolar affinity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors—physicochemical, steric, electronic, or structural properties—QSAR helps predict the activity of new compounds and optimize lead candidates.
Specific QSAR studies on this compound are not presently available. However, QSAR analyses performed on novel Pazopanib derivatives provide valuable insights into the structural requirements for kinase inhibitory activity. jddtonline.info One such study employed a mixed Hansch Fujita-Ban approach to understand how different structural modifications affect the inhibition of VEGFR-2, PDGFR-α, and c-kit tyrosine kinases. The resulting models indicated that hydrophobicity and methyl substitution at the 5th position of a terminal benzene (B151609) ring play a crucial role in the inhibitory activity. jddtonline.info
The development of QSAR models typically involves using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive equation. nih.gov The robustness of these models is confirmed through rigorous internal and external validation techniques. nih.govresearchgate.net For example, a QSAR study on benzimidazole (B57391) derivatives, a related heterocyclic system, successfully developed models with high correlation coefficients (r²) to predict antibacterial activity against Pseudomonas aeruginosa. nih.gov
Table 2: Example of QSAR Model Validation Parameters
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 | nih.gov |
| Q²cv (Cross-validated r²) | Measures the predictive ability of the model through internal validation (e.g., Leave-one-out). | > 0.5 | nih.govjapsr.in |
| r²adj (Adjusted r²) | Adjusts r² for the number of terms in the model. | > 0.5 | nih.gov |
These studies on related indazole structures underscore the power of QSAR in guiding the synthesis of more potent and selective inhibitors by identifying the most influential molecular features.
Molecular Dynamics Simulations for Ligand-Protein Stability and Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique complements molecular docking by assessing the stability of the predicted binding pose and characterizing the flexibility of the protein and ligand.
In the context of indazole research, MD simulations have been instrumental in validating the docking results of Pazopanib with its targets. For example, a 40-nanosecond MD simulation of Pazopanib complexed with VEGFR1 and VEGFR2 confirmed that the drug remained stably bound within the active sites throughout the simulation. istanbul.edu.tr Similarly, MD simulations of up to 1000 nanoseconds were used to confirm that Pazopanib can fit securely into the binding pocket of the AchE enzyme. nih.gov
MD simulations are also used to study the binding of indazole derivatives to other important proteins, such as human serum albumin (HSA), which affects a drug's distribution and half-life in the body. Simulations of the Pazopanib-HSA complex suggested its stability, which was consistent with experimental spectroscopic results. tandfonline.com In studies of other 1H-indazole analogs as potential anti-inflammatory agents, MD simulations indicated that the lead compounds were relatively stable within the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These simulations are crucial for ensuring that the interactions predicted by static docking models are maintained in a more physiologically realistic, dynamic environment.
In Silico ADMET Prediction for Pharmacokinetic Assessment
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. nih.gov These predictions are vital in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net
While a comprehensive, published ADMET study for this compound is not available, predictive data for structurally related compounds can be found in chemical databases. For instance, PubChemLite provides predicted data for 2,3-dimethyl-2H-indazol-6-amine, an analogue where the 6-methanol group is replaced by a 6-amine group. uni.lu These predictions include XlogP, a measure of lipophilicity which influences absorption and distribution, and predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase. uni.lu
Table 3: Predicted Physicochemical and ADMET-Related Properties for 2,3-dimethyl-2H-indazol-6-amine (Analogue of this compound)
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₁N₃ | Basic chemical identity | uni.lu |
| Monoisotopic Mass | 161.09529 Da | Precise mass used in mass spectrometry | uni.lu |
| XlogP (predicted) | 1.3 | Measure of lipophilicity; affects absorption and distribution. | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 132.0 | Collision Cross Section; relates to ion mobility and structure. | uni.lu |
Data sourced from PubChemLite for CID 11542827. uni.lu
ADMET prediction tools analyze various molecular descriptors to estimate properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, enzyme inhibition, and potential toxicity. nih.govalliedacademies.org This early-stage computational screening is an indispensable part of modern drug development, allowing researchers to prioritize compounds with more favorable drug-like properties.
In Vitro Assays and Cell-Based Studies for Biological Activity
Indazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.netnih.gov In vitro and cell-based assays are fundamental in the early stages of preclinical evaluation to determine their potential therapeutic effects. These studies help in understanding the mechanism of action and identifying the most promising candidates for further development.
Typically, the biological activity of indazole derivatives is assessed against various cellular targets. For instance, many indazole-based compounds have been evaluated as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Assays are conducted to measure the inhibitory concentration (IC50) against specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases. nih.gov
For example, a series of 1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against FGFR1-3, showing IC50 values in the range of 0.8–90 μM. nih.gov Another study reported on indazole-pyrimidine based derivatives as VEGFR-2 inhibitors. nih.gov The antiproliferative activity of these compounds is often tested on various cancer cell lines. For instance, one study showed a potent growth inhibitory activity of an indazole derivative against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org
Beyond cancer, indazole derivatives have been investigated for other therapeutic areas. They have shown potential as:
Antimicrobial agents researchgate.net
Anti-inflammatory agents researchgate.net
Antiviral agents, including against HIV researchgate.net
Antiprotozoal agents against E. histolytica, G. intestinalis, and T. vaginalis nih.gov
The following table summarizes the types of in vitro assays commonly used for indazole derivatives:
| Assay Type | Target/Cell Line | Purpose | Example Finding |
| Kinase Inhibition Assay | VEGFR-2, FGFR, Aurora Kinase | To determine the potency of the compound as a kinase inhibitor. | A methoxypyridine substituted indazole derivative showed high potency for TRKA with an IC50 of 1.6 nM. nih.gov |
| Antiproliferative Assay | Various cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer, HT-29 colon cancer) | To evaluate the compound's ability to inhibit cancer cell growth. | Compound 2f showed potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM). rsc.org |
| Antimicrobial Assay | Bacterial and fungal strains | To assess the compound's effectiveness against microbial growth. | Indazole derivatives have demonstrated antibacterial and antifungal activities. researchgate.net |
| Antiprotozoal Assay | E. histolytica, G. intestinalis, T. vaginalis | To determine the activity against parasitic protozoa. | 2-phenyl-2H-indazole derivatives showed potent activity with IC50 values < 0.050 µM. nih.gov |
Metabolic Pathways and Biotransformation Studies of Indazole Derivatives
Understanding the metabolic fate of indazole derivatives is crucial for their development as drugs. In vitro and in vivo studies are conducted to identify the metabolic pathways and the resulting metabolites. The primary routes of metabolism for many indazole compounds involve oxidative modifications and conjugation reactions. nih.gov
Hydroxylation and Oxidative Modifications
Hydroxylation is a common phase I metabolic reaction for indazole derivatives. nih.gov This process, primarily catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group into the molecule, increasing its polarity and facilitating excretion. Studies on various indazole-containing synthetic cannabinoids have shown that hydroxylation can occur on the N-alkyl side chains or the benzene ring. nih.gov Other oxidative modifications can include dehydrogenation and the formation of ketone or carboxylated metabolites. nih.gov The specific site of oxidation can significantly impact the biological activity and clearance of the compound.
Glucuronidation and Conjugation Reactions
Glucuronidation is a major phase II metabolic pathway for indazole derivatives, leading to the formation of more water-soluble glucuronide conjugates that are readily eliminated from the body. nih.govwikipedia.org This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org
N-glucuronidation is particularly common for indazole compounds due to the presence of nitrogen atoms in the pyrazole (B372694) ring. nih.govhyphadiscovery.com The UGT1A family of enzymes is often responsible for this transformation. nih.gov The rate and extent of glucuronidation can vary significantly between species, which is an important consideration in preclinical development. hyphadiscovery.com For instance, N-glucuronidation rates in humans are often higher than in animals, largely due to the activity of UGT1A4 and UGT2B10. hyphadiscovery.com
The table below outlines the common metabolic transformations for indazole derivatives:
| Metabolic Pathway | Enzyme Family | Description | Common Metabolites |
| Phase I | |||
| Hydroxylation | Cytochrome P450 | Addition of a hydroxyl (-OH) group. | Hydroxylated indazoles |
| Oxidation | Cytochrome P450 | Formation of ketones, aldehydes, or carboxylic acids. | Ketonic, carboxylated metabolites |
| N-Dealkylation | Cytochrome P450 | Removal of an alkyl group from a nitrogen atom. | N-dealkylated metabolites |
| Phase II | |||
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. | N-glucuronides, O-glucuronides |
Development of Biomarkers for Indazole Derivative Activity
The development of biomarkers is essential to monitor the biological effects of indazole derivatives in preclinical and clinical studies. Due to their extensive metabolism, parent indazole compounds are often found in very low concentrations in biological fluids like urine. nih.gov Therefore, their metabolites are frequently used as biomarkers of exposure and, in some cases, activity.
For synthetic cannabinoids with an indazole core, for example, the major hydroxylated metabolites are often proposed as urinary biomarkers. nih.gov A study on indazole-3-carboxamide synthetic cannabinoids suggested quantifying the peak area ratios of the top three most abundant metabolites after incubation with human liver microsomes to identify suitable biomarkers. nih.gov
The selection of a biomarker depends on several factors, including its concentration in biological matrices, the ease and reliability of its detection, and its correlation with the pharmacological effect of the parent compound. In the context of anticancer indazole derivatives, biomarkers could also include downstream signaling molecules of the targeted kinase or measures of tumor growth and apoptosis. For instance, in a study of an indazole derivative (2f) in a breast cancer model, the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2 were used as biomarkers of apoptosis. rsc.org
The following table provides examples of potential biomarkers for indazole derivative activity:
| Biomarker Type | Example | Application |
| Metabolite Biomarkers | Hydroxylated metabolites, Glucuronide conjugates | To assess exposure to the parent compound. |
| Pharmacodynamic Biomarkers | Inhibition of target kinase phosphorylation | To measure the direct pharmacological effect of a kinase inhibitor. |
| Efficacy Biomarkers | Cleaved caspase-3, Bax/Bcl-2 ratio, Tumor size | To monitor the therapeutic response in cancer models. |
Conclusion
Strategies for the Construction of the 2H-Indazole Nucleus
The formation of the bicyclic indazole core can be achieved through several modern synthetic strategies, including metal-catalyzed cyclizations, cycloaddition reactions, and electrochemical methods.
Transition-metal catalysis has emerged as a powerful tool for the efficient, one-step construction of functionalized indazole derivatives. rsc.orgselleckchem.com These methods often proceed through a C-H activation and annulation sequence, offering high functional group tolerance and structural diversity. rsc.org
Rhodium(III)-catalyzed reactions are particularly noteworthy. For instance, a [4+1] annulation of azobenzenes with aldehydes, promoted by a Rh(III) catalyst, provides a direct route to N-aryl-2H-indazoles. mdpi.comnih.gov In this process, the azo group directs an ortho-C–H bond activation, followed by addition to the aldehyde and subsequent cyclative capture to form the 2H-indazole ring. mdpi.comnih.gov Similarly, Rh(III)-catalyzed annulation of azoxy compounds with diazoesters furnishes 2H-indazoles. medchemexpress.com
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method for synthesizing 2-aryl-2H-indazoles, tolerating a wide array of substituents. apexbt.com Copper-catalyzed methods, such as the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, also provide efficient access to the 2H-indazole scaffold. apexbt.com
| Catalyst System | Reactants | Product Type | Reference |
| [RhCp*Cl2]2/AgSbF6 | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | mdpi.com |
| Rh(III)/Cu(II) | Azobenzenes, α-carbonyl sulfoxonium ylides | 3-Acyl-(2H)-indazoles | medchemexpress.com |
| Pd catalyst, t-Bu3PHBF4 | 2-Bromobenzyl bromides, Arylhydrazines | 2-Aryl-2H-indazoles | apexbt.com |
| Cu2O-NP | 2-Bromobenzaldehydes, Primary amines, NaN3 | 2H-Indazoles | apexbt.com |
Cycloaddition reactions offer a distinct and highly efficient pathway to the 2H-indazole nucleus, avoiding contamination from the 1H-isomer. researchgate.net The [3+2] dipolar cycloaddition between arynes and sydnones is a prime example of this strategy. researchgate.netselleckchem.commedchemexpress.com
This method involves the in situ generation of an aryne from a silylaryl triflate, which then undergoes a rapid cycloaddition with a stable, cyclic 1,3-dipole like a sydnone. researchgate.netselleckchem.com The initial bicyclic adduct is unstable and spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] cycloaddition, leading to the formation of the aromatic 2H-indazole ring. selleckchem.com This approach is characterized by its mild reaction conditions, high yields, and excellent regioselectivity, making it highly suitable for medicinal chemistry applications. selleckchem.commedchemexpress.com
Electrochemical synthesis represents a green and sustainable alternative for constructing and functionalizing heterocyclic compounds. rsc.org These methods can proceed without the need for chemical oxidants or catalysts. apexbt.com Anodic oxidation has been employed for the cyclization of arylhydrazones to yield 1H-indazole derivatives. Furthermore, electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes provides a direct route to 2H-indazole derivatives through benzylic C-H functionalization. apexbt.com The selectivity of electrochemical reactions can sometimes be controlled by the choice of electrode material, allowing for divergent synthesis of either 1H-indazoles or their N-oxide precursors, which can be further functionalized.
Functionalization and Derivatization at the C-6 and N-2 Positions
The synthesis of this compound from a common starting material like 6-nitro-1H-indazole requires precise functionalization at two key positions: the N-2 nitrogen and the C-6 carbon.
The first critical step is the regioselective methylation at the N-2 position. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. However, several methods have been developed to selectively favor the kinetic N-2 product. The methylation of 6-nitro-1H-indazole can be achieved with reagents like dimethyl sulfate (B86663) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) ("Meerwein's salt"). While some conditions lead to mixtures, others show high selectivity for the 2-methyl isomer, 2-methyl-6-nitro-2H-indazole. For example, using dimethyl sulfate in a dichloromethane/DMSO solvent system under reflux has been reported to produce the desired product in good yield.
The subsequent functionalization at C-6 involves the transformation of the nitro group into a hydroxymethyl group. This is typically a two-step process. First, the nitro group is reduced to an amine, yielding 2-methyl-2H-indazol-6-amine. This reduction can be accomplished using standard reagents like tin(II) chloride in hydrochloric acid. The resulting amine can then be converted to the target alcohol, this compound. This transformation can be achieved via diazotization of the amine with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then hydrolyzed to the alcohol. An alternative route involves the synthesis of a 6-carboxy-indazole derivative, which can be reduced to the corresponding alcohol. For example, some syntheses of related indazole alcohols start from a methyl indazole-6-carboxylate, which is reduced to the alcohol using a reducing agent like lithium aluminum hydride.
The Role of this compound as a Key Intermediate in Complex Molecule Synthesis
The specific substitution pattern of this compound makes it a valuable synthon for constructing more complex molecules, particularly in the field of drug discovery.
A prominent example of the utility of this compound is its role as a key precursor in the synthesis of GSK-J4, a potent and selective inhibitor of histone demethylases. mdpi.comresearchgate.net Histone demethylases, such as JMJD3 (KDM6B) and UTX (KDM6A), are enzymes that remove methyl groups from histones and are critically involved in epigenetic regulation. Their dysregulation is linked to various diseases, including cancer and inflammatory disorders.
GSK-J4 is a cell-permeable ethyl ester prodrug that, once inside the cell, is hydrolyzed to the active inhibitor, GSK-J1. researchgate.net The synthesis of GSK-J4 involves coupling the (2-Methyl-2H-indazol-6-yl) moiety with a pyrimidine (B1678525) core. The starting material, this compound, is first activated, for instance, by converting the alcohol to a leaving group like a mesylate or a halide. This activated intermediate then undergoes a nucleophilic substitution reaction with an appropriate aminopyrimidine, such as ethyl 2-aminopyrimidine-5-carboxylate, to form the final carbon-nitrogen bond, yielding the GSK-J4 structure. This strategic use of this compound highlights its importance as a specialized building block for accessing complex and biologically active molecules.
Precursors for Advanced Pharmaceutical Agents
The 2H-indazole scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. rroij.comnih.govpnrjournal.com The strategic functionalization of the indazole ring, particularly at the N-2 position, gives rise to molecules with diverse and potent pharmacological activities, including anti-cancer and anti-inflammatory properties. nih.govpnrjournal.comresearchgate.net Consequently, 2H-indazole derivatives, such as this compound, are highly valued as advanced precursors and key building blocks in the synthesis of complex pharmaceutical compounds. pnrjournal.com The development of regioselective synthetic methods is crucial, as the biological activity of N-substituted indazoles is often dependent on the specific regioisomer (N-1 or N-2). pnrjournal.com
The synthesis of N-2 substituted indazoles can be challenging due to the potential for forming a mixture of N-1 and N-2 alkylated products. pnrjournal.com Research has focused on developing methodologies that provide high regioselectivity. For instance, the alkylation of 1H-indazoles can be directed towards the N-2 position under kinetic control, while N-1 products are often thermodynamically favored. researchgate.netbeilstein-journals.org Methodologies employing specific reagents like methyl 2,2,2-trichloroacetimidate or using trialkyl orthoformates under acidic conditions have been shown to achieve regioselective N-2 methylation on the indazole core. researchgate.netconnectjournals.com
The importance of these synthetic strategies is highlighted by their application in the production of globally recognized pharmaceuticals. Two prominent examples are the tyrosine kinase inhibitor Pazopanib and the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, both of which are based on a 2-substituted-2H-indazole framework. nih.govpnrjournal.com
Pazopanib (Votrient)
Pazopanib is a multi-target tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. rroij.comjustia.com The molecular structure of Pazopanib features a 2,3-dimethyl-2H-indazol-6-yl moiety, underscoring the role of N-2 substituted indazoles as critical intermediates in its synthesis. justia.com
Several synthetic routes for Pazopanib have been developed, many of which hinge on the initial preparation of 2,3-dimethyl-2H-indazol-6-amine. rroij.com A common approach begins with the methylation of 3-methyl-6-nitro-1H-indazole, followed by the reduction of the nitro group to an amine. rroij.com This key intermediate, 2,3-dimethyl-2H-indazol-6-amine, is then coupled with other fragments to complete the synthesis of the final drug substance. rroij.comgoogle.com
The table below outlines a representative synthetic pathway for a key Pazopanib intermediate, illustrating the integration of the 2H-indazole core.
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | 3-Methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | 2,3-Dimethyl-6-nitro-2H-indazole | Regioselective N-2 methylation. rroij.com |
| 2 | 2,3-Dimethyl-6-nitro-2H-indazole | Raney Nickel or other reducing agents | 2,3-Dimethyl-2H-indazol-6-amine | Reduction of the nitro group to form the key amine intermediate. google.com |
| 3 | 2,3-Dimethyl-2H-indazol-6-amine | 2,4-Dichloropyrimidine, Sodium Bicarbonate | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Coupling with the pyrimidine ring. rroij.comresearchgate.net |
Niraparib (Zejula)
Niraparib is a potent and selective PARP inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. google.comnih.gov The chemical structure of Niraparib is 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, which contains a 2-aryl-2H-indazole-7-carboxamide core. nih.govgoogle.com
The synthesis of Niraparib showcases another application of 2H-indazole precursors in constructing complex, targeted therapies. The synthetic strategies often involve the coupling of a pre-functionalized phenylpiperidine moiety to the N-2 position of an indazole-7-carboxamide derivative. google.comgoogle.com The development of these routes requires precise control over the regioselectivity of the N-arylation step to ensure the formation of the desired 2H-indazole isomer, which is essential for the drug's biological activity. google.com
The table below summarizes key precursors and the final product in the synthesis of Niraparib.
| Compound | Role in Synthesis | Key Structural Feature |
| 2H-Indazole-7-carboxamide | Core scaffold | The foundational indazole ring with a carboxamide group at the C-7 position. |
| (3S)-3-(4-bromophenyl)piperidine (or boronic acid equivalent) | Phenylpiperidine fragment | Provides the piperidinylphenyl side chain for coupling. |
| Niraparib | Final Active Pharmaceutical Ingredient | The coupled product, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide. nih.gov |
These examples demonstrate that 2H-indazole derivatives, including this compound and its structural relatives, are not merely laboratory curiosities but are enabling precursors for the synthesis of advanced pharmaceutical agents that address significant unmet medical needs.
Cellular Response Mechanisms
Cell Proliferation Inhibition
There is no specific information regarding the effect of this compound on cell proliferation. However, numerous studies have demonstrated the antiproliferative activity of various indazole derivatives against a range of cancer cell lines. nih.govnih.govrsc.org For example, a series of novel indazole derivatives, differently substituted at the 6-position, showed significant antiproliferative activity, with some compounds exhibiting GI₅₀ values as low as 0.77 µM. nih.gov Another study on indazole derivatives reported potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org
Apoptosis Induction Pathways
Direct evidence for apoptosis induction by this compound is currently lacking. However, the induction of apoptosis is a well-documented cellular response to treatment with various indazole derivatives. nih.govnih.govrsc.org Several potent antiproliferative indazole derivatives have been shown to trigger apoptosis. nih.gov For instance, certain indazole compounds were found to induce apoptosis through the overexpression of cytochrome C, activating the intrinsic apoptotic pathway. nih.gov Another study demonstrated that an indazole derivative promoted apoptosis in breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org This was also accompanied by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). rsc.org
Cell Cycle Arrest
Indazole derivatives have emerged as a significant class of compounds in oncology research due to their potent anti-proliferative activities. A key mechanism through which these compounds exert their cytotoxic effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells. This disruption of the cell cycle can occur at various checkpoints, notably the G0/G1 and G2/M phases, preventing the cell from progressing through its division cycle and ultimately leading to apoptosis or programmed cell death.
The ability of indazole-containing compounds to interfere with the cell cycle is often attributed to their capacity to inhibit cyclin-dependent kinases (CDKs). nih.gov CDKs are a family of protein kinases that are fundamental to the regulation of the cell cycle. nih.gov By forming complexes with cyclins, CDKs drive the cell through its various phases. nih.gov The inhibition of these kinases by indazole derivatives disrupts this progression, leading to cell cycle arrest. nih.govgoogle.com
Research into various indazole derivatives has demonstrated their efficacy in targeting specific CDKs. For instance, certain 2H-indazole derivatives have been identified as inhibitors of CDK4 and CDK6. google.com These kinases, in conjunction with cyclin D, play a crucial role in the transition from the G1 phase to the S phase of the cell cycle. Their inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cell cycle progression, thereby causing a G1 arrest.
Furthermore, other indazole scaffolds have been shown to target CDK2. nih.gov The CDK2/cyclin E complex is essential for the G1/S transition, while the CDK2/cyclin A complex is required for the S phase and the onset of mitosis. nih.gov Inhibition of CDK2 can therefore lead to arrest at both the G1/S and G2/M checkpoints. Some synthetic 2,3-arylpyridylindole derivatives, which share heterocyclic structural similarities with indazoles, have been shown to induce a biphasic cell cycle arrest. At lower concentrations, they cause a G0/G1 arrest, while at higher concentrations, they lead to a G2/M phase arrest. nih.govresearchgate.net This dual effect highlights the complex interplay between the concentration of the compound and its specific effects on the cell cycle machinery. nih.govresearchgate.net
The arrest at the G2/M phase is a common outcome of treatment with various anticancer agents. This checkpoint ensures that the cell is ready for mitosis. Indazole derivatives that induce G2/M arrest often do so by inhibiting the kinases responsible for mitotic entry, such as CDK1/cyclin B. The inhibition of this complex prevents the cell from initiating mitosis, leading to an accumulation of cells in the G2/M phase. tandfonline.comresearchgate.net This is often accompanied by the induction of apoptosis, as the cell's internal surveillance mechanisms recognize the irreparable damage or blockage and trigger programmed cell death. tandfonline.comnih.gov
While direct experimental data on the cell cycle arrest activity of This compound is not extensively documented in publicly available literature, the well-established role of the indazole scaffold as a potent CDK inhibitor suggests a likely mechanism of action. nih.govgoogle.comresearchgate.net It is plausible that this compound, like other indazole derivatives, exerts its anti-proliferative effects through the inhibition of one or more CDKs, leading to cell cycle arrest and subsequent apoptosis. The specific phase of arrest would depend on the compound's selectivity towards different CDK-cyclin complexes.
The following table summarizes the effects of various heterocyclic compounds, including indazole-related structures, on cell cycle progression in different cancer cell lines.
| Compound Class | Specific Derivative/Target | Cell Line | Effect on Cell Cycle | Reference |
| Indazole Derivatives | CDK4/CDK6 Inhibitors | Various Cancer Cells | G1 Arrest | google.com |
| Tetrahydroindazoles | CDK2/cyclin A Inhibitors | - | Inhibition of G1- to S-phase checkpoint | nih.gov |
| 2,3-Arylpyridylindoles | - | A549 Lung Cancer Cells | G0/G1 and G2/M Arrest (concentration-dependent) | nih.govresearchgate.net |
| Oxindoles | CDK2 Inhibitors | T-47D Breast Cancer Cells | G2/M Arrest | tandfonline.com |
| Chalcone Derivatives | - | A2780 Ovarian Cancer Cells | G2/M Arrest | nih.gov |
Elucidation of Key Structural Motifs for Enhanced Efficacy
For this compound, two key structural motifs are of particular importance: the methyl group at the N2 position and the hydroxymethyl group at the C6 position. The N2-methylation is significant as it locks the molecule in the 2H-tautomeric form, preventing interconversion to the generally more thermodynamically stable 1H-indazole. nih.gov This fixed configuration can be critical for precise binding to a biological target, as it presents a consistent three-dimensional shape and defined hydrogen bonding pattern.
The hydroxymethyl group at the C6 position introduces a polar, hydrogen-bonding functionality. This group can engage in hydrogen bond donor and acceptor interactions with amino acid residues in a protein's active site, potentially enhancing binding affinity and specificity. nih.gov The position of this substituent on the benzene (B151609) ring of the indazole core is also a determinant of activity. While hydrophobic groups at the C6 position have been noted as beneficial in some contexts, the impact of a small hydrophilic group like methanol (B129727) would be target-dependent. rsc.org
In the broader context of 2H-indazole-based kinase inhibitors, specific substitution patterns have been identified as crucial for efficacy. For instance, in a series of inhibitors for SGK1, Tie2, and SRC kinases, N2-substituted aza-2H-indazoles were connected to a phenyl spacer and an arylsulfonamide or amide linkage to achieve potent inhibition. nih.gov While this compound is a simpler molecule, it represents a core fragment that could be elaborated upon based on these principles.
The following table illustrates the importance of the indazole core and substitution in a series of kinase inhibitors.
| Compound | Scaffold | Key Substituents | Target | Activity |
| Pazopanib | Indazole | N-methyl, sulfonamide | VEGFR, PDGFR | Approved Drug |
| Merestinib | Indazole | N-aryl, ether linkage | c-Met | Clinical Trials |
| Entrectinib | Indazole | N-alkyl, complex side chain | TRK, ROS1, ALK | Approved Drug |
| Axitinib | Indazole | N-H, sulfonamide | VEGFR | Approved Drug |
This table presents examples of complex indazole-containing drugs to highlight the importance of the core scaffold.
Impact of Substituent Effects on Biological Potency and Selectivity
The methyl group at the N2 position of this compound, while primarily fixing the tautomeric form, also contributes to the molecule's lipophilicity. The size of the alkyl group at this position can be a determining factor for activity, with studies showing that a suitable size is often favorable for antiproliferative activity in cancer cell lines. rsc.org
The hydroxymethyl group at C6 significantly impacts the molecule's polarity and potential for hydrogen bonding. In a study of YC-1 analogues, a hydroxymethyl group was found to be a more effective substituent than other groups at a similar position for inhibitory activity. nih.gov The introduction of halogen atoms at various positions on the indazole ring has also been shown to alter biological properties, which can be a strategy to enhance potency or modulate selectivity. nih.govrsc.org For example, in a series of 2-phenyl-2H-indazole derivatives, substitutions with electron-withdrawing groups like trifluoromethyl or chloro at different positions on the phenyl ring led to potent antiprotozoal activity. nih.gov
The table below demonstrates the effect of substituents at different positions on the antiproliferative activity of some 2H-indazole derivatives against the 4T1 cancer cell line.
| Compound ID | N2-substituent | C6-substituent | C3-substituent | IC50 (µM) against 4T1 cells |
| 2f | - | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | 0.23 |
| 2g | - | 6-(piperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | >10 |
| 2h | - | 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | >10 |
| 2o | - | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-chloro-3,5-dimethoxystyryl | 2.10 |
Data extracted from a study on indazole derivatives as anti-cancer agents to illustrate substituent effects. Note that these are more complex molecules than this compound. rsc.org
Regioselectivity and Tautomerism in Biological Recognition for Indazole Scaffolds
Indazole exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H form generally being more thermodynamically stable. nih.gov The regioselective alkylation of the indazole nitrogen is a critical step in the synthesis of many indazole-based drugs and significantly influences their biological activity. The choice of N1 or N2 substitution dictates the orientation of substituents and the hydrogen-bonding pattern the molecule can present to its biological target. nih.gov
The synthesis of 2H-indazoles can be challenging due to the preference for N1 alkylation under many standard conditions. However, specific reaction conditions, such as the Mitsunobu reaction, can favor the formation of the N2-alkylated product. nih.gov The presence of certain substituents on the indazole ring can also direct alkylation to the N2 position. For instance, indazoles with a nitro or carboxylate group at the C7 position show excellent N2 regioselectivity. nih.gov
In the case of this compound, the methyl group is fixed at the N2 position. This pre-determination of the tautomeric state is crucial for biological recognition. By locking the scaffold in the 2H-form, the molecule is presented to the target protein in a single, defined conformation. This avoids the potential for a mixture of tautomers to be present, which could lead to ambiguous binding modes or reduced affinity.
The difference in the electronic and steric environment between N1- and N2-substituted indazoles can lead to significant differences in biological activity. For example, in the development of certain kinase inhibitors, the N1 isomer may be more potent than the N2 isomer, or vice versa, depending on the specific interactions within the kinase active site. The ability to selectively synthesize either regioisomer is therefore of great value in medicinal chemistry. nih.gov
The following table highlights the regioselectivity of N-alkylation of indazole under different conditions.
| Starting Indazole | Alkylating Agent | Conditions | N1:N2 Ratio |
| 1H-Indazole | n-Pentyl bromide | NaH, THF | >99:1 |
| 1H-Indazole | Methanol | DEAD, PPh3 (Mitsunobu) | 1:2.5 |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH, THF | 4:96 |
This table illustrates the factors influencing the regioselective N-alkylation of the indazole scaffold. nih.gov
Future Perspectives and Emerging Research Avenues for Indazole Based Compounds
Novel Synthetic Strategies for Advanced Indazole Scaffolds
The development of new methods for constructing the indazole nucleus is critical for drug discovery. benthamdirect.combenthamscience.com While traditional methods exist, recent research has focused on catalyst-based and green chemistry approaches to create a diverse range of indazole derivatives with greater efficiency and selectivity. benthamdirect.comresearchgate.net These advanced strategies are essential for elaborating on foundational structures like (2-Methyl-2H-indazol-6-yl)methanol.
Modern synthetic efforts have been dominated by transition-metal-catalyzed reactions, which facilitate previously challenging bond formations. benthamdirect.comnih.gov Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and rhenium (Re) have been instrumental in developing novel synthetic routes. nih.govnih.gov These methods often involve C-H bond activation and annulation reactions, providing atom-economical pathways to complex indazoles. researchgate.netnih.gov For example, rhodium-catalyzed C-H activation has been used to construct indazole motifs with quaternary carbons, while copper and palladium have been used cooperatively in tandem reactions to build phosphorylated 2H-indazoles. nih.gov
Key advancements in the synthesis of indazole scaffolds are summarized below:
| Catalytic System | Reaction Type | Substrates | Outcome | Citation |
| Rhodium(III) | C-H Activation/Annulation | Azobenzenes and α-keto aldehydes | Efficient synthesis of 3-acylated-2H-indazoles. | nih.gov |
| Copper(I) Oxide (Cu₂O) | Cyclization | o-haloaryl N-sulfonylhydrazones | Formation of 1H-indazoles with good functional group tolerance. | nih.gov |
| Copper/Palladium | Tandem C-N and C-P Bond Formation | 2-alkynyl azobenzenes | Construction of phosphorated 2H-indazoles. | nih.gov |
| Iodine-mediated | C-H Functionalization | ortho-alkylazobenzenes | Synthesis of 2H-indazoles via a proposed radical chain mechanism. | nih.gov |
These innovative synthetic methodologies provide a robust platform for diversifying the indazole core. researchgate.net Starting from a simple precursor like this compound, the alcohol group can be readily converted into other functionalities, such as halides or triflates, which can then participate in these advanced cross-coupling and cyclization reactions to generate novel and structurally complex derivatives.
Exploration of New Therapeutic Indications Beyond Current Applications
Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.gov While drugs like Pazopanib and Niraparib have validated the scaffold's utility in oncology, research is expanding to uncover new therapeutic applications. nih.gov This exploration is driven by the need for novel treatments for a range of human diseases, from infections to neurodegenerative disorders. nih.goveurekaselect.com
Recent studies have highlighted the potential of indazole-based compounds in several emerging therapeutic areas:
Oncology: Beyond established kinase inhibitors, new indazole derivatives are being investigated as inhibitors of other cancer-relevant targets. nih.gov These include histone deacetylases (HDAC), Polo-like kinase 1 (PLK1), and Aurora kinases. nih.govnih.gov For instance, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent, single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Similarly, other derivatives have shown multi-kinase inhibitory activity against targets like c-Kit, PDGFRβ, and FLT3. nih.gov The development of covalent inhibitors based on the indazole scaffold is also a promising strategy to target drug-resistant kinases like EGFR. acs.org
Neurodegenerative Diseases: Indazole derivatives are being explored for their neuroprotective effects. ontosight.ai One notable example is the LRRK2 antagonist MLi-2, which has shown significant efficacy in models of neurodegeneration. nih.gov Additionally, indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, suggesting potential therapeutic applications in Parkinson's disease. nih.gov
Infectious Diseases: The search for new antimicrobial and antiprotozoal agents has led to the investigation of indazole compounds. nih.gov Derivatives with electron-withdrawing groups have shown potent activity against protozoa like E. histolytica, G. intestinalis, and T. vaginalis. nih.gov Halogenated indazoles have also exhibited strong bactericidal and antifungal properties. nih.gov
The versatility of the indazole framework allows for structural modifications to optimize activity against these diverse biological targets. nih.gov The this compound core provides a strategic starting point for creating libraries of compounds to screen for these new therapeutic indications.
| Therapeutic Area | Biological Target | Example Compound Class | Finding | Citation |
| Oncology | Tyrosine Threonine Kinase (TTK) | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Single-digit nanomolar TTK inhibition. | nih.gov |
| Oncology | Fibroblast Growth Factor Receptors (FGFRs) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Potent FGFR1 inhibition with IC₅₀ values around 30.2 nM. | researchgate.net |
| Oncology | Histone Deacetylase (HDAC) | Indazole Derivatives | Potential as anti-breast cancer agents based on in silico studies. | nih.gov |
| Neurodegeneration | Leucine-rich repeat kinase 2 (LRRK2) | MLi-2 | High efficacy in treating neurodegenerative diseases. | nih.gov |
| Infectious Disease | Antiprotozoal | 2-Phenyl-2H-indazole derivatives | Strong activity against E. histolytica, G. intestinalis, and T. vaginalis. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov These computational tools are increasingly being applied to the design and optimization of indazole-based compounds. researchgate.net In silico techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are now integral to identifying promising drug candidates before their synthesis. nih.govresearchgate.net
Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.govyoutube.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success, optimizing factors like binding affinity, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.gov For example, QSAR models have been successfully built for indazole derivatives to predict their inhibitory activity against HDAC, leading to the design of new potential anti-breast cancer agents. nih.gov
The application of AI in indazole research includes several key areas:
Virtual Screening and Hit Identification: AI can screen large virtual libraries of compounds to identify those likely to bind to a specific biological target. nih.gov An in silico high-throughput screening campaign using a crystal structure of Unc-51-Like Kinase 1 (ULK1) identified an indazole-based hit, which was subsequently optimized into potent inhibitors. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These tools can learn the underlying patterns of known active molecules to generate novel indazole scaffolds that are synthetically accessible and optimized for a specific target. youtube.com
Predictive Modeling: ML models can predict various properties, including mutagenicity, tumorigenicity, and drug-likeness. researchgate.net Such predictions were used to screen newly designed indazole derivatives as potential GSK-3β inhibitors, resulting in the identification of five promising drug-like candidates. researchgate.net
Q & A
Q. Example Table: Discrepancy Analysis in Indazole Derivatives
Advanced: What strategies optimize crystallization of this compound for X-ray studies?
Methodological Answer:
Crystallization challenges (e.g., low yield, poor diffraction) are addressed via:
- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) or methanol/water mixtures to induce slow nucleation .
- Temperature Gradients : Gradual cooling from 60°C to 4°C to enhance crystal quality.
- SHELX Refinement : Using anisotropic displacement parameters and TWIN commands for twinned crystals. For monoclinic systems (e.g., space group P2₁/c), refine β angles to ~95° for optimal lattice packing .
Q. Example Crystallization Conditions
| Solvent System | Temp (°C) | Crystal Morphology | Space Group |
|---|---|---|---|
| Methanol/H₂O (3:1) | 25 → 4 | Needles | P2₁/c |
| DMF/Ethyl acetate | 60 → RT | Plates | P-1 |
Advanced: How to design stability studies for this compound under varying conditions?
Methodological Answer:
Stability is assessed via:
- Forced Degradation : Exposing the compound to heat (40–80°C), light (UV-Vis), and pH extremes (1–13) for 1–4 weeks. Monitor via HPLC for decomposition products .
- Kinetic Analysis : Plotting degradation rates (ln[C] vs. time) to determine activation energy (Arrhenius plots).
- Moisture Sensitivity : Store samples in desiccators with controlled humidity (0–75% RH) and track mass changes.
Q. Key Stability Parameters
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| pH 2 | Ester hydrolysis | HPLC (retention time shift) |
| UV light | Photooxidation | LC-MS (m/z +16 for hydroxylation) |
Advanced: What computational methods complement experimental data for this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR shifts and compare with experimental data .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. DMSO) to explain solubility trends.
- Docking Studies : Model interactions with biological targets (e.g., kinases) if the compound is pharmacologically active.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
